Metabolic Trajectory and Analytical Quantification of Diisononyl Phthalate (DINP) to Mono-(4-methyl-7-oxooctyl)phthalate (oxo-MINP)
Metabolic Trajectory and Analytical Quantification of Diisononyl Phthalate (DINP) to Mono-(4-methyl-7-oxooctyl)phthalate (oxo-MINP)
Executive Summary
Diisononyl phthalate (DINP) is a high-molecular-weight plasticizer predominantly utilized in the manufacturing of polyvinyl chloride (PVC) polymers[1]. Given its ubiquitous environmental presence and potential as an endocrine-disrupting chemical, assessing human exposure to DINP is a critical priority in modern toxicology[2]. Unlike low-molecular-weight phthalates, DINP does not bioaccumulate; it is rapidly metabolized and excreted[3].
The primary monoester, monoisononyl phthalate (MINP), undergoes rapid further metabolism and is only a minor urinary metabolite, making it an unreliable biomarker for exposure assessment[3][4]. Instead, DINP undergoes extensive Phase I oxidation. Among the resulting secondary metabolites, Mono-(4-methyl-7-oxooctyl)phthalate (oxo-MINP) serves as a highly sensitive, specific, and stable biomarker for pharmacokinetic profiling and biomonitoring[5][6]. This technical guide details the mechanistic biotransformation of DINP to oxo-MINP, its pharmacokinetic profile, and the gold-standard analytical workflows required for its quantification.
Mechanistic Pathway: Biotransformation of DINP to oxo-MINP
The biotransformation of DINP is a multi-stage enzymatic cascade occurring primarily in the gastrointestinal tract and the liver[2][5]. The causality behind this extensive metabolism is driven by the extreme lipophilicity of the parent compound, which the body must convert into polar, water-soluble conjugates for renal clearance.
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Phase I Hydrolysis: Upon ingestion or dermal absorption, DINP is rapidly hydrolyzed by non-specific lipases and esterases (e.g., CES1/CES2) in the intestinal mucosa and liver. This cleavage removes one isononyl side chain, generating the primary monoester, MINP[2][3].
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Phase I Oxidation (Cytochrome P450-Mediated): Because MINP retains significant lipophilicity, it undergoes rapid oxidation. This process is mediated by the Cytochrome P450 (CYP) monooxygenase system (homologous to DEHP metabolism, primarily involving CYP2C and CYP3A isoforms)[7]. Oxidation at the ω-1 position of the alkyl chain yields the hydroxylated intermediate, mono-(4-methyl-7-hydroxyoctyl)phthalate (OH-MINP)[4][6].
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Secondary Oxidation: OH-MINP is subsequently oxidized by cytosolic alcohol dehydrogenases (ADH), which convert the hydroxyl group into a ketone, forming oxo-MINP[4]. Concurrently, ω-oxidation of MINP yields the carboxylated metabolite, cx-MINP[4].
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Phase II Conjugation: To maximize aqueous solubility for renal clearance, oxo-MINP undergoes β-glucuronidation via UDP-glucuronosyltransferases (UGTs)[4][6].
Caption: Enzymatic cascade detailing the Phase I metabolism of DINP to its oxidative biomarkers.
Pharmacokinetics & Excretion Dynamics
Understanding the excretion kinetics of DINP metabolites is essential for back-calculating daily exposure doses in epidemiological studies. Foundational human dosing studies demonstrate that elimination follows a multi-phase pattern[6][8]. The oxidative metabolites (OH-MINP, oxo-MINP, cx-MINP) account for the vast majority of the excreted dose, while unoxidized MINP represents only a marginal fraction[4][8].
Table 1: Pharmacokinetic Parameters of DINP Urinary Metabolites (48-Hour Post-Dose)
| Metabolite | Fractional Urinary Excretion (FUE) | Elimination Half-Life (2nd Phase) | Primary Excretion Form |
| MINP | ~2.2% | ~5.0 hours | Free / Glucuronidated |
| OH-MINP | ~20.2% | ~12.0 hours | Glucuronidated |
| oxo-MINP | ~10.6% | ~12.0 hours | Mostly Glucuronidated |
| cx-MINP | ~10.7% | ~18.0 hours | Mostly Free |
(Data synthesized from controlled human dosing studies[6][8])
Experimental Workflow: LC-MS/MS Quantification of oxo-MINP
To accurately quantify oxo-MINP in human biomonitoring studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard[9]. The following protocol ensures high sensitivity while mitigating the severe matrix effects inherent to urine samples.
Step-by-Step Methodology:
Step 1: Sample Preparation & Enzymatic Deconjugation Because oxo-MINP is excreted primarily as a glucuronide conjugate, it must be hydrolyzed prior to extraction to measure the total biomarker concentration[4][6].
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Aliquot 200–500 µL of the urine sample into a polypropylene tube[9][10].
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Spike the sample with an isotopically labeled internal standard (e.g., 13C4 -oxo-MINP or D4 -oxo-MINP). Scientific Rationale: This corrects for extraction losses and ionization suppression during MS analysis[9].
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Add 250 µL of 1 M ammonium acetate buffer (pH 6.5) and 100 µL of β -glucuronidase enzyme (e.g., 2800 U/mL). Incubate at 37°C for 120 minutes to quantitatively cleave the conjugates[10].
Step 2: Solid-Phase Extraction (SPE)
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Utilize an automated off-line SPE system equipped with polymeric reversed-phase cartridges (e.g., Oasis HLB)[9][11].
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Condition the cartridge with 2 mL methanol followed by 2 mL HPLC-grade water.
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Load the deconjugated urine sample. Wash with a weak solvent (e.g., 5% methanol in water) to elute highly polar salts and endogenous urinary interferences.
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Elute the target analytes using 100% methanol or acetonitrile. Evaporate to dryness under a gentle nitrogen stream and reconstitute in the initial mobile phase[11].
Step 3: LC-MS/MS Analysis
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Chromatography: Inject the reconstituted sample onto a core-shell C18 UHPLC column to ensure rapid, high-resolution separation of isomeric mixtures[12]. Use a gradient mobile phase of 0.1% acetic acid in water (Mobile Phase A) and 0.1% acetic acid in acetonitrile (Mobile Phase B)[9].
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Mass Spectrometry: Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-). Monitor specific Multiple Reaction Monitoring (MRM) transitions. For oxo-MINP, diagnostic fragment ions include m/z 121.0 (deprotonated benzoate ion) and m/z 147.0 (deprotonated o-phthalic anhydride ion)[10].
Caption: Standardized LC-MS/MS analytical workflow for the quantification of oxo-MINP in urine.
Toxicological Implications & Receptor Interactions
The metabolic conversion of DINP to oxo-MINP is not merely a detoxification pathway; the intermediate and secondary metabolites possess distinct toxicodynamic profiles.
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PPARα Activation: DINP and its monoester metabolites are known to interact with Peroxisome Proliferator-Activated Receptor alpha (PPARα)[5]. This interaction disrupts hepatic lipid metabolism, leading to peroxisome proliferation, hepatocellular adenomas, and carcinomas in rodent models, though the human relevance of this specific pathway remains a subject of ongoing regulatory review[1][2][5].
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Phase II Enzyme Inhibition: Recent computational and molecular docking studies indicate that DINP metabolites have the potential to inhibit members of the Sulfotransferase Family 1 (SULT1)[13]. SULTs are critical for the detoxification of xenobiotics and the regulation of endogenous hormones (e.g., estrogens and thyroid hormones). Inhibition of these enzymes by circulating DINP metabolites could contribute to the endocrine-disrupting properties observed in epidemiological studies[13].
Conclusion
The metabolic trajectory of DINP is characterized by rapid hydrolysis followed by extensive cytochrome P450-mediated oxidation. The resulting secondary metabolite, oxo-MINP, is a robust, high-concentration urinary biomarker essential for precise exposure assessment. By employing rigorous LC-MS/MS protocols, researchers can accurately quantify oxo-MINP, enabling deeper insights into the pharmacokinetics and potential endocrine-disrupting mechanisms of high-molecular-weight phthalates.
References
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[13] Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. nih.gov. 13
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[2] Evidence of the Carcinogenicity of Diisononyl Phthalate (DINP). ca.gov. 2
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[10] Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. ifremer.fr. 10
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